1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-
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Overview
Description
1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl- is a compound belonging to the class of beta-carbolines. These compounds are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects . The structure of this compound includes a pyridoindole core, which is a common motif in many biologically active molecules.
Preparation Methods
The synthesis of 1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxyphenylhydrazine hydrochloride with triphosgene in the presence of a base can yield the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: The compound exhibits significant anti-tumor activity, making it a candidate for cancer research.
Mechanism of Action
The mechanism of action of 1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl- involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-tumor effects . Additionally, the compound can modulate neurotransmitter systems in the brain, contributing to its neuroprotective effects . Molecular docking studies have revealed its binding orientations in the active sites of target proteins, providing insights into its mechanism of action .
Comparison with Similar Compounds
1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl- can be compared with other beta-carbolines, such as:
2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one: This compound has similar structural features but differs in its methoxy substitution, which can alter its biological activity.
1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: Another beta-carboline with distinct biological properties, used in the study of neurodegenerative diseases.
The uniqueness of 1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl- lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity.
Properties
CAS No. |
71672-19-0 |
---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
9-methyl-3,4-dihydro-2H-pyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H12N2O/c1-14-10-5-3-2-4-8(10)9-6-7-13-12(15)11(9)14/h2-5H,6-7H2,1H3,(H,13,15) |
InChI Key |
KRLMNDBEOGNHGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)NCC3 |
Origin of Product |
United States |
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